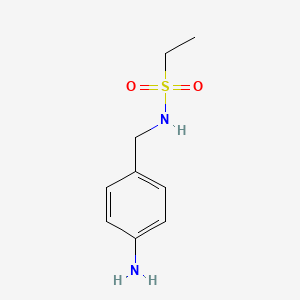

N-(4-aminobenzyl)ethanesulfonamide

概要

説明

N-(4-aminobenzyl)ethanesulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic amine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobenzyl)ethanesulfonamide typically involves the reaction of 4-aminobenzylamine with ethanesulfonyl chloride under basic conditions. The reaction proceeds as follows:

- Dissolve 4-aminobenzylamine in a suitable solvent such as dichloromethane.

- Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.

- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Stir the reaction mixture at room temperature for several hours to ensure complete conversion.

- Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors with efficient cooling systems to control the reaction temperature.

- Employing automated systems for the addition of reagents and monitoring of reaction parameters.

- Implementing purification techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .

化学反応の分析

Types of Reactions

N-(4-aminobenzyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

Substitution: The aromatic amine group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro, sulfo, and halo derivatives.

科学的研究の応用

Antibacterial and Antifungal Applications

N-(4-aminobenzyl)ethanesulfonamide is primarily recognized for its antibacterial and antifungal properties. The sulfonamide group allows it to mimic para-aminobenzoic acid, essential for folate synthesis in bacteria, leading to bacteriostatic effects. Research indicates that this compound effectively inhibits the growth of various bacterial strains by interfering with critical cellular processes.

Case Studies

- A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Another investigation focused on its antifungal activity against Candida albicans, showing promising results that suggest further exploration for treating fungal infections .

Anti-inflammatory Potential

Recent research has explored the anti-inflammatory properties of this compound. It has been implicated in modulating inflammatory pathways, making it a candidate for treating inflammatory disorders.

Case Study

- A study involving murine models of airway inflammation indicated that compounds similar to this compound could reduce inflammation markers significantly, suggesting its utility in developing anti-inflammatory therapies .

Cancer Research

The compound's mechanism of action extends to cancer research, where it has been evaluated for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in tumor growth presents a promising avenue for therapeutic development.

Case Studies

- Research has shown that derivatives of this compound can inhibit DNA methyltransferases, enzymes crucial for cancer cell proliferation. This inhibition can lead to reactivation of tumor suppressor genes .

- Another study highlighted its role in inducing apoptosis in cancer cell lines, which is essential for developing effective cancer treatments .

Synthesis and Structural Analogues

The synthesis of this compound can be achieved through various methods, often involving the coupling of sulfonamides with amines. Understanding its structure allows researchers to design analogues with enhanced biological activity.

Comparison Table of Structural Analogues

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Amino-N-methylbenzenemethanesulfonamide | 0.86 | Methyl substitution on the nitrogen atom |

| 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 0.77 | Contains hydrazine functionality |

| 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide | 0.73 | Indole structure adds complexity |

| N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride | 0.61 | Contains an additional aminomethyl group |

| 4-(Methanesulfonylamino)benzonitrile | 0.61 | Incorporates a nitrile functionality |

This table illustrates how variations in the chemical structure can lead to differences in biological activity and therapeutic potential.

Future Directions and Research Opportunities

The applications of this compound are promising but require further investigation to fully elucidate its mechanisms and optimize its therapeutic efficacy. Future research should focus on:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion profiles to enhance bioavailability.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.

- Clinical Trials : Initiating clinical studies to validate efficacy and safety in human subjects.

作用機序

The mechanism of action of N-(4-aminobenzyl)ethanesulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

類似化合物との比較

Similar Compounds

4-Amino-N-methylbenzenemethanesulfonamide: Similar structure with a methyl group attached to the nitrogen atom of the sulfonamide group.

Sulfamethazine: A sulfonamide antibiotic with a similar mechanism of action but different substituents on the aromatic ring.

Uniqueness

N-(4-aminobenzyl)ethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .

特性

分子式 |

C9H14N2O2S |

|---|---|

分子量 |

214.29 g/mol |

IUPAC名 |

N-[(4-aminophenyl)methyl]ethanesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 |

InChIキー |

LQKQTOIINWNXPO-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)NCC1=CC=C(C=C1)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。